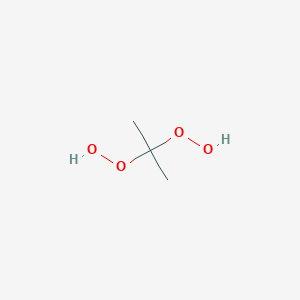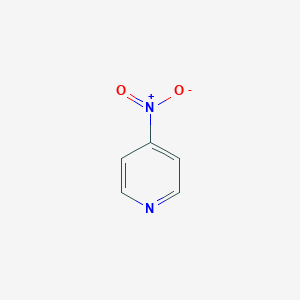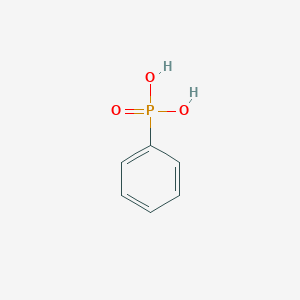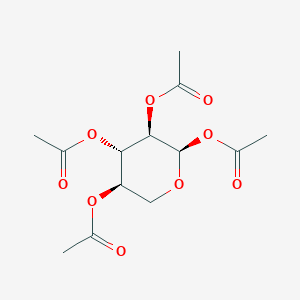
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose, also known as TAP, is a carbohydrate molecule that has gained significant attention in the scientific community due to its various applications in research. This molecule is a derivative of xylose, which is a common sugar found in plants. TAP is widely used as a starting material for the synthesis of other complex carbohydrates and glycoconjugates. In
作用機序
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose acts as a protecting group for the hydroxyl groups of xylose. The acetyl groups prevent the hydroxyl groups from participating in unwanted reactions during the synthesis of complex carbohydrates. 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose is easily removed from the molecule by hydrolysis under mild conditions, which allows the hydroxyl groups to participate in further reactions.
生化学的および生理学的効果
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose does not have any significant biochemical or physiological effects on its own. However, the molecules synthesized using 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose have various biological activities. For example, glycosides synthesized using 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose have been shown to have antimicrobial, antiviral, and anticancer properties.
実験室実験の利点と制限
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose has several advantages for lab experiments. It is easy to synthesize, and the resulting product is stable and easy to handle. 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose is also compatible with a wide range of solvents and reagents, which makes it versatile for use in different reactions. However, 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose has some limitations. It is expensive compared to other protecting groups, and the acetylation reaction can be slow, which can lead to low yields.
将来の方向性
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose has a promising future in scientific research. One future direction is the development of new protecting groups that are cheaper and more efficient than 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose. Another direction is the synthesis of more complex carbohydrates and glycoconjugates using 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose as a starting material. These molecules have various applications in medicine, biotechnology, and materials science. Additionally, the use of 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose in the synthesis of glycoconjugate vaccines is an area of active research. These vaccines have the potential to prevent infectious diseases and cancer.
Conclusion
In conclusion, 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose is a carbohydrate molecule that has various applications in scientific research. Its synthesis method is straightforward, and the resulting product is stable and easy to handle. 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose is widely used as a starting material for the synthesis of complex carbohydrates and glycoconjugates. The molecules synthesized using 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose have various biological activities and have potential applications in medicine, biotechnology, and materials science. The future directions for 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose research are promising, and further studies are needed to explore its full potential.
合成法
The synthesis of 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose involves the acetylation of xylose using acetic anhydride and a catalyst such as pyridine. The reaction takes place under mild conditions and produces a high yield of 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and acetone. 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose can be purified by recrystallization or chromatography.
科学的研究の応用
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose has a wide range of applications in scientific research. One of the most significant applications is in the synthesis of complex carbohydrates and glycoconjugates. 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose is used as a starting material for the synthesis of oligosaccharides, glycosides, and glycoproteins. These molecules play a crucial role in various biological processes such as cell-cell recognition, immune response, and signal transduction.
特性
CAS番号 |
1233-03-0 |
|---|---|
製品名 |
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose |
分子式 |
C13H18O9 |
分子量 |
318.28 g/mol |
IUPAC名 |
[(3R,4S,5R,6R)-4,5,6-triacetyloxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13-/m1/s1 |
InChIキー |
MJOQJPYNENPSSS-YVECIDJPSA-N |
異性体SMILES |
CC(=O)O[C@@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
同義語 |
.alpha.-Xylopyranose, tetraacetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



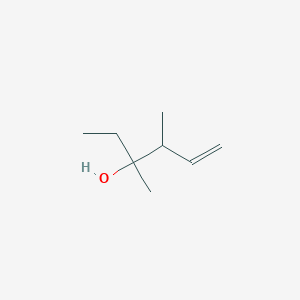
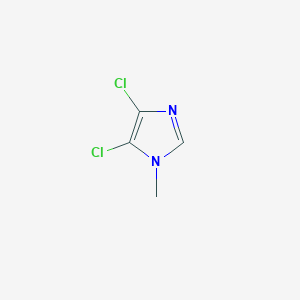
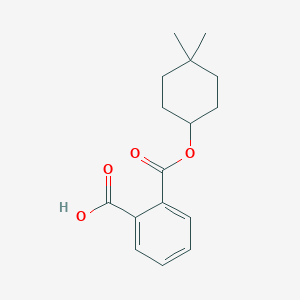
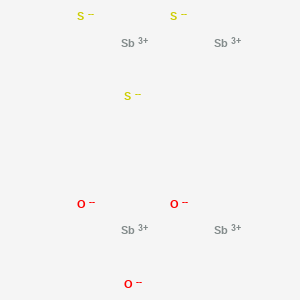
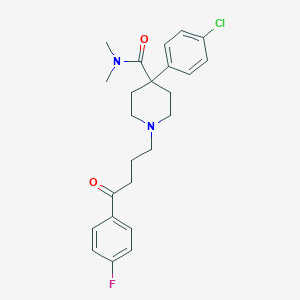
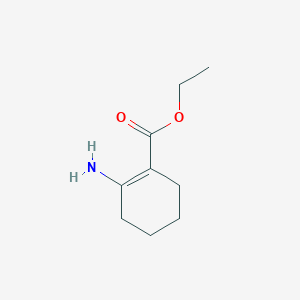
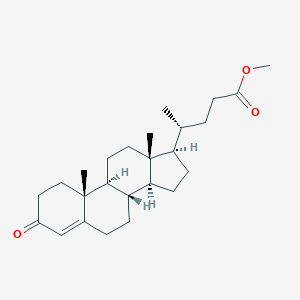
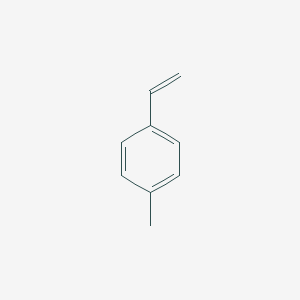
![1,2-Dihydrobenzo[k]tetraphene-1,2-diol](/img/structure/B72719.png)
